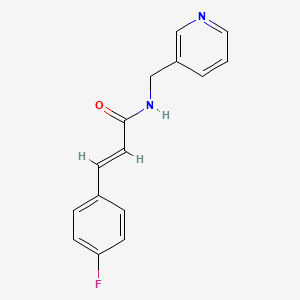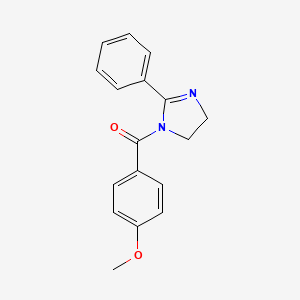
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as MPDH-imidazole, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound belongs to the imidazole family, which is a group of organic compounds that contain a five-membered ring with two nitrogen atoms. The synthesis and properties of MPDH-imidazole have been extensively researched, and it has been found to have several interesting properties that make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been found to target specific enzymes and proteins that are involved in cell division and growth, leading to the death of cancer cells. It has also been shown to have an effect on the immune system, enhancing the body's ability to fight cancer cells.
Biochemical and Physiological Effects
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell division and growth, leading to the death of cancer cells. It has also been found to enhance the immune system's ability to fight cancer cells. In addition, it has been found to have antibacterial and antifungal properties, making it useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, making it suitable for large-scale experiments. However, one of the limitations of using 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele is its potential toxicity. It has been found to be toxic to some cells at high concentrations, and care must be taken when handling it in the lab.
Direcciones Futuras
There are several future directions for the research on 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele. One area of research is in the development of new cancer treatments. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has shown promise as a chemotherapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Another area of research is in the development of new antibiotics. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have antibacterial and antifungal properties, and it could be used in the development of new antibiotics to treat infections. Finally, further research is needed to fully understand the toxicity and safety of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele, particularly in humans.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele can be achieved through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with phenyl hydrazine to form 1-(4-methoxyphenyl) hydrazine. This intermediate product is then reacted with glyoxylic acid to form 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapeutic agent. It has also been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-9-7-14(8-10-15)17(20)19-12-11-18-16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPREFRIKSKDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
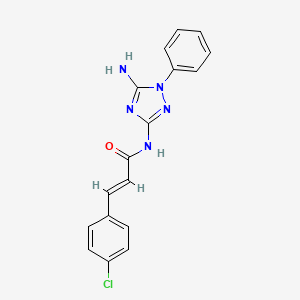

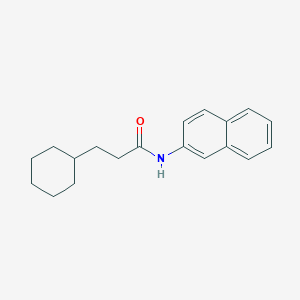
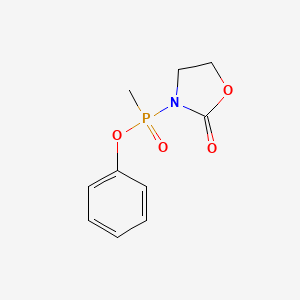
![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
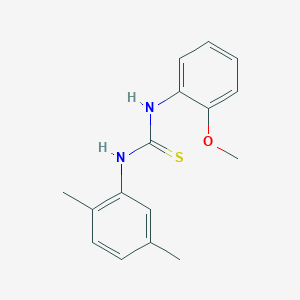
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
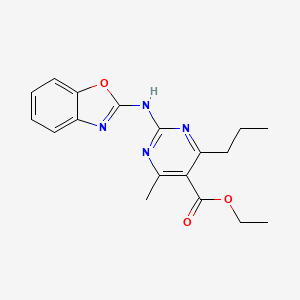
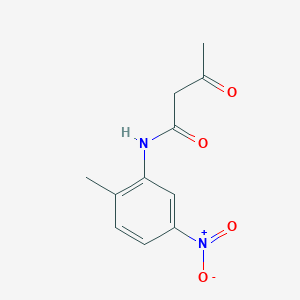
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)
